molecular formula C14H22N2O4S2 B14734044 (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid CAS No. 5402-50-6

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid

Cat. No.: B14734044
CAS No.: 5402-50-6
M. Wt: 346.5 g/mol
InChI Key: SLZZMNRCXUDTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid is a chemical compound with a complex structure that includes both a cyclohexyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid typically involves multiple steps. One common method includes the reaction of cyclohexanone with thiourea to form the carbamimidothioate group. This intermediate is then reacted with 4-methylbenzenesulfonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid include other carbamimidothioates and sulfonic acid derivatives. Examples include:

  • (2-hydroxycyclohexyl) carbamimidothioate
  • 4-methylbenzenesulfonic acid
  • Other cyclohexyl carbamimidothioates

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

5402-50-6

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

(2-hydroxycyclohexyl) carbamimidothioate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H14N2OS.C7H8O3S/c8-7(9)11-6-4-2-1-3-5(6)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,10H,1-4H2,(H3,8,9);2-5H,1H3,(H,8,9,10)

InChI Key

SLZZMNRCXUDTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)O)SC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.